molecular formula C6H5N3 B3267478 5H-pyrrolo[3,2-d]pyrimidine CAS No. 452-20-0

5H-pyrrolo[3,2-d]pyrimidine

Cat. No. B3267478
CAS RN: 452-20-0
M. Wt: 119.12 g/mol
InChI Key: KDOPAZIWBAHVJB-UHFFFAOYSA-N
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Description

5H-pyrrolo[3,2-d]pyrimidine is a compound that belongs to the class of organic compounds known as pyrrolopyrimidines . These are compounds containing a pyrrolopyrimidine moiety, which consists of a pyrrole ring fused to a pyrimidine . Pyrrole is a 5-membered ring consisting of four carbon atoms and one nitrogen atom. Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .


Synthesis Analysis

The synthesis of this compound derivatives has been achieved through various methods. For instance, a series of new compounds, specifically halogenated ‘(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-benzylidenebenzohydrazides’, were successfully synthesized in three steps with high yields . Another method involves the palladium-catalyzed cross-coupling of 4-iodo-6-methoxy-5-nitropyrimidine and trimethyl (tributylstannylethynyl)silane to form the corresponding 4-trimethylsilylethynylpyrimidine and subsequent construction of an annellated pyrrolo ring .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrrole ring fused to a pyrimidine . The pyrrole is a 5-membered ring consisting of four carbon atoms and one nitrogen atom. The pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .


Chemical Reactions Analysis

Pyrrolo[3,2-d]pyrimidines have been studied for many years as potential lead compounds for the development of antiproliferative agents . Much of the focus has been on modifications to the pyrimidine ring, with enzymatic recognition often modulated by C2 and C4 substituents .


Physical And Chemical Properties Analysis

The molecular formula of this compound is C6H5N3 . Its average mass is 119.124 Da and its monoisotopic mass is 119.048347 Da .

Safety and Hazards

Safety data sheets suggest that 5H-pyrrolo[3,2-d]pyrimidine may be harmful if swallowed and may cause skin and eye irritation . It is recommended to avoid breathing dust and contact with skin and eyes. Protective clothing, gloves, safety glasses, and dust respirators should be worn when handling this compound .

Future Directions

Future research could focus on the development of more potent and effective targeted kinase inhibitors (TKIs) based on the 5H-pyrrolo[3,2-d]pyrimidine scaffold . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

IUPAC Name

5H-pyrrolo[3,2-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3/c1-2-8-6-3-7-4-9-5(1)6/h1-4,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDOPAZIWBAHVJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=CN=CN=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401346584
Record name 1,4,6-Triaza-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401346584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

272-50-4
Record name 1,4,6-Triaza-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401346584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5H-pyrrolo[3,2-d]pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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